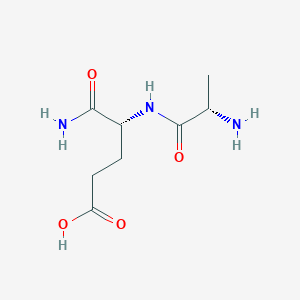

H-Ala-D-Glu-NH2

Description

Contextualization of Dipeptides and D-Amino Acids in Biological Systems

Dipeptides, the simplest form of peptides, consist of two amino acids joined by a peptide bond. They play crucial roles in various physiological processes. While proteins are almost exclusively composed of L-amino acids, the presence of D-amino acids in natural peptides is not uncommon, particularly in microorganisms. These D-amino acids are often introduced through post-translational modifications and can significantly alter the peptide's properties.

The incorporation of D-amino acids, such as the D-glutamic acid in H-Ala-D-Glu-NH2, can confer resistance to enzymatic degradation, enhancing the peptide's stability and bioavailability. frontiersin.orgbiopharmaspec.com This resistance arises because proteases are typically specific for L-amino acids. frontiersin.org Furthermore, the presence of a D-amino acid can influence the peptide's conformation, which in turn can affect its interaction with biological targets like receptors and enzymes. frontiersin.org D-amino acids are also integral components of bacterial cell walls, specifically in the peptidoglycan layer, where they contribute to structural integrity and resistance to host defense mechanisms. frontiersin.orgwikipedia.org

The Compound this compound: Nomenclature and Significance as a Research Chemical

This compound is the commonly used abbreviation for L-Alanyl-D-Glutamine. Its systematic IUPAC name is (4R)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid. nih.govcymitquimica.com This dipeptide is a valuable research chemical due to its unique structure, which combines a naturally occurring L-amino acid (Alanine) with a non-proteinogenic D-amino acid (D-Glutamine). labmix24.combiosynth.com This specific combination allows researchers to explore the functional consequences of introducing a D-amino acid into a simple peptide backbone. As a research tool, it is instrumental in studies related to peptide synthesis, structural analysis, and the investigation of protein-protein interactions. chemicalbook.com

Interactive Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H15N3O4 | nih.govcymitquimica.com |

| Molecular Weight | 217.22 g/mol | nih.gov |

| CAS Number | 45159-25-9 | nih.govcymitquimica.comchemspider.com |

| IUPAC Name | (4R)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | nih.govcymitquimica.com |

| Synonyms | L-Alanyl-D-isoglutamine, L-Alanyl-D-alpha-Glutamine | nih.gov |

Historical Development of Research on D-Amino Acid Containing Peptides

The discovery of D-amino acids in natural products dates back several decades, with early findings in microbial products like gramicidins and tyrocidines. Initially, it was believed that proteins were exclusively composed of L-amino acids. However, the identification of D-amino acid-containing peptides (DAACPs) in various organisms, from bacteria to frogs and even mammals, challenged this dogma. frontiersin.orgscience.gov The first reports of D-amino acids in insects and mollusks appeared in the 1950s. wikipedia.org

A significant milestone was the discovery of opioid peptides like dermorphins in frog skin, which contain a D-alanine residue introduced via post-translational epimerization. researchgate.net This finding highlighted that higher organisms also utilize D-amino acids to create functionally diverse peptides. Research has since expanded to understand the enzymatic machinery responsible for this L-to-D conversion and the physiological roles of these unique peptides. researchgate.net The development of advanced analytical techniques has been crucial in identifying and characterizing the often subtle presence of DAACPs in complex biological samples. science.gov

Current Research Landscape and Unexplored Avenues for this compound

Current research on this compound and similar D-amino acid-containing peptides is multifaceted. One area of focus is their potential as novel therapeutic agents. The increased stability of these peptides makes them attractive candidates for drug development. asm.org For instance, the incorporation of D-amino acids has been explored to create more potent and long-lasting analgesics. biopharmaspec.com

Another active area of investigation is the role of these peptides in modulating biological processes. For example, specific D-amino acid-containing dipeptides have been shown to have effects that are not observed with their all-L-amino acid counterparts. asm.org The tripeptide H-DPro-Pro-Glu-NH2 has been identified as a highly stereoselective catalyst in certain chemical reactions. ethz.chresearchgate.net

Despite the progress made, there are still many unexplored avenues for this compound research. A deeper understanding of its specific interactions with cellular components is needed. Investigating its metabolic fate and identifying its specific transporters and receptors would provide crucial information about its biological activity. Furthermore, exploring its potential applications in areas beyond medicine, such as in the development of novel biomaterials, could open up new research directions. The study of how this compound and other DAACPs influence complex biological systems, such as the gut microbiota and its interaction with the host, is another promising and largely uncharted territory. mdpi.com

Table of Compound Names

| Abbreviation | Full Name |

| This compound | L-Alanyl-D-Glutamine |

| D-Ala | D-Alanine |

| D-Asp | D-Aspartic acid |

| D-Ser | D-Serine |

| D-Cys | D-Cysteine |

| D-Pro | D-Proline |

| D-Tyr | D-Tyrosine |

| D-Phe | D-Phenylalanine |

| D-Glu | D-Glutamic acid |

| D-Trp | D-Tryptophan |

| H-DPro-Pro-Glu-NH2 | D-Prolyl-L-Prolyl-L-Glutamine |

| H-Pro-Pro-Asp-NH2 | L-Prolyl-L-Prolyl-L-Asparagine |

| H-DPro-Pro-Gln-OH | D-Prolyl-L-Prolyl-L-Glutamic acid |

| H-DPro-Pip-Glu-NH2 | D-Prolyl-L-Pipecolyl-L-Glutamine |

| H-DPro-MePro-Glu-NH2 | D-Prolyl-L-Methylprolyl-L-Glutamine |

| H-DPro-(4S)Flp-Glu-NH2 | D-Prolyl-(4S)-Fluoroprolyl-L-Glutamine |

| H-Pro-Pro-Glu-NHC12H15 | L-Prolyl-L-Prolyl-L-Glutamine-C12H15 amide |

| H-dPro-αMePro-Glu-NHC12H15 | D-Prolyl-α-Methylprolyl-L-Glutamine-C12H15 amide |

| H-L-Ala-D-Glu(OBzl)-NH2*Oxalate | L-Alanyl-D-Glutamine benzyl (B1604629) ester oxalate |

| L-alanyl-gamma-D-glutamyl-meso-diaminopimelic acid | A tripeptide component of bacterial peptidoglycan |

| H-Ala-D-Gln-OH | L-Alanyl-D-Glutaminic acid |

| Boc-ala-D-Glu-NH2 | tert-Butoxycarbonyl-L-alanyl-D-glutamine |

| Boc-ala-D-Glu(OBzl)-NH2 | tert-Butoxycarbonyl-L-alanyl-D-glutamine benzyl ester |

| Boc-ala-D-Glu-OH | tert-Butoxycarbonyl-L-alanyl-D-glutamic acid |

| Boc-D-Ala-NH2 | tert-Butoxycarbonyl-D-alanine amide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)8(15)11-5(7(10)14)2-3-6(12)13/h4-5H,2-3,9H2,1H3,(H2,10,14)(H,11,15)(H,12,13)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUHWWPUOXOIIR-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Peptide Analogue Design

Chemical Synthesis Approaches for H-Ala-D-Glu-NH2 and its Analogues

The construction of the peptide bond between L-alanine and D-glutamic acid, followed by amidation, can be achieved through several established synthetic protocols. These methods are broadly categorized into solid-phase and solution-phase synthesis, each offering distinct advantages. Furthermore, the stereocontrolled incorporation of the D-glutamic acid residue is a critical aspect of the synthesis.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Peptide Elongation

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. bachem.comscielo.br The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.commasterorganicchemistry.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps. bachem.com

The synthesis of a dipeptide like this compound via SPPS would typically commence with the attachment of the C-terminal amino acid, in this case, a protected D-glutamic acid derivative, to a suitable resin. A common choice for producing C-terminal amides is the Rink amide resin. pacific.edu The synthesis proceeds with the removal of the Nα-protecting group (deprotection), followed by the coupling of the next protected amino acid (L-alanine). pacific.edu

Two principal protecting group strategies are widely used in SPPS: the Boc/Bzl and the Fmoc/tBu schemes. wikipedia.org

Boc/Bzl Strategy: This method utilizes tert-butyloxycarbonyl (Boc) for temporary Nα-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. masterorganicchemistry.comwikipedia.org The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups requires a strong acid like hydrofluoric acid (HF). wikipedia.org

Fmoc/tBu Strategy: This popular alternative employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. wikipedia.org The Fmoc group is typically removed with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). pacific.edu The final cleavage from the resin is achieved with TFA. wikipedia.org

The choice of coupling reagents is critical for efficient peptide bond formation and to minimize side reactions like racemization. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). masterorganicchemistry.com More advanced uronium/aminium-based reagents such as HBTU, HATU, and PyBOP are also frequently employed to enhance coupling efficiency.

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Trifluoroacetic acid (TFA) | Piperidine in DMF |

| Side-Chain Protection | Benzyl (Bzl) based | tert-butyl (tBu) based |

| Final Cleavage | Hydrofluoric acid (HF) | Trifluoroacetic acid (TFA) |

Table 1. Comparison of Boc/Bzl and Fmoc/tBu Solid-Phase Peptide Synthesis Strategies.

Solution-Phase Peptide Synthesis Strategies for Peptide Assembly

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production and for certain complex peptides where SPPS may be inefficient. wikipedia.orgnih.gov In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogenous solution, and the product is isolated and purified after each step. researchgate.net

The synthesis of this compound in solution would involve the coupling of a protected L-alanine derivative with a protected D-glutamic acid amide. Protecting groups are crucial to prevent unwanted side reactions. masterorganicchemistry.com The N-terminus of L-alanine would be protected, for example, with a Boc or benzyloxycarbonyl (Z) group, and the side-chain carboxyl group of D-glutamic acid would also require protection, often as a benzyl or tert-butyl ester. After the peptide bond is formed, the protecting groups are removed in a final deprotection step to yield the desired dipeptide amide. researchgate.net

Solution-phase synthesis can be performed using either a stepwise or a fragment condensation approach. researchgate.net For a dipeptide like this compound, a stepwise approach is straightforward.

Stereoselective Synthesis of D-Amino Acid Residues within Peptides

The incorporation of D-amino acids, such as the D-glutamic acid in this compound, is a key feature that can significantly influence the peptide's properties, including its resistance to enzymatic degradation. peptide.com The stereoselective synthesis of peptides containing D-amino acids can be achieved through several methods.

The most direct approach is to use a commercially available, enantiomerically pure D-amino acid derivative as a building block in the synthesis. peptide.com Both Boc-D-Glu(OBzl)-OH and Fmoc-D-Glu(OtBu)-OH are readily available for use in SPPS and solution-phase synthesis.

Enzymatic methods also offer a high degree of stereoselectivity. For instance, D-amino acid dehydrogenases can be engineered to produce D-amino acids from their corresponding α-keto acids through reductive amination. nih.gov While this is more relevant to the production of the D-amino acid starting material, enzymes like D-aminopeptidases have been used for the stereoselective synthesis of D-amino acid amides. pu-toyama.ac.jp

In some cases, post-translational modification can introduce D-amino acids into ribosomally synthesized peptides. For example, the reduction of a dehydroalanine (B155165) residue can lead to the formation of D-alanine. acs.org

Design and Rational Development of this compound-Containing Peptide Analogues

The this compound motif can be incorporated into larger peptide structures, both cyclic and linear, to create analogues with potentially enhanced biological activities or modified properties.

Synthesis of Cyclic Peptide Analogues Incorporating this compound Motifs

Cyclic peptides often exhibit increased stability and constrained conformations, which can lead to higher receptor affinity and selectivity. rsc.org The this compound sequence can be part of a cyclic structure. Cyclization can be achieved through various strategies, including head-to-tail, side-chain-to-side-chain, or side-chain-to-main-chain linkages. thieme-connect.de

For instance, a peptide containing the D-Glu residue can be cyclized by forming an amide bond between the side-chain carboxyl group of D-Glu and the N-terminal amino group or a side-chain amino group of another residue like lysine (B10760008) or ornithine. researchgate.net On-resin cyclization is a common and efficient method where the linear peptide is assembled on a solid support, and then cyclized before cleavage from the resin. wikipedia.orgresearchgate.net The choice of coupling reagents for cyclization is critical to maximize yield and minimize dimerization or oligomerization. thieme-connect.de The presence of a D-amino acid in the linear precursor can facilitate efficient cyclization. peptide.com

A study on cyclic opioid peptide analogues of the type H-Tyr-D-Xxx-Phe-Yyy-NH2 involved the formation of an amide bond between the side chains of residues in positions 2 and 4, which could include D-glutamic acid. nih.gov

Synthesis of Linear Peptide Analogues with D-Alanine and D-Glutamic Acid Residues

Linear peptide analogues containing D-alanine and D-glutamic acid residues are designed to explore the impact of these non-proteinogenic amino acids on peptide structure and function. The synthesis of such analogues typically follows standard SPPS or solution-phase methodologies. nih.gov

For example, analogues of the luteinizing hormone-releasing hormone (LHRH) have been synthesized incorporating D-alanine. google.com Similarly, constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 have been developed. researchgate.net The synthesis of dipeptides containing D-alanine has also been explored for their potential antibacterial properties. acs.org

Incorporation of Unnatural Amino Acids and Modified Backbones into Peptide Structures

The chemical space of peptides can be vastly expanded by introducing unnatural amino acids (ncAAs) and by modifying the peptide backbone. These strategies are employed to enhance peptide stability, conformational rigidity, and biological activity. While direct modifications of this compound are not extensively documented in publicly available research, the principles of peptide chemistry allow for the conceptual application of these techniques to this dipeptide.

Unnatural amino acids can be designed with altered side chains or as α,α-disubstituted amino acids to introduce novel functionalities or conformational constraints. escholarship.orgabyntek.com For instance, modifying the side chain of the glutamic acid residue could involve introducing bioisosteric replacements for the carboxylic acid group to alter its charge and hydrogen bonding capacity.

Backbone modification represents a more profound alteration of the peptide structure. These modifications aim to create peptidomimetics with improved properties, such as resistance to proteolytic degradation. abyntek.comupc.edu Common backbone modifications include the introduction of azapeptides, where the α-carbon is replaced by a nitrogen atom, and depsipeptides, which involve the substitution of an amide bond with an ester bond. nih.gov

A pertinent example in the context of the Ala-Glu sequence is the design of peptidomimetics where the carboxylic acid functionalities are replaced by heterocyclic rings. Researchers have synthesized Ala-Glu mimetics where one or both carboxylic acid groups are bioisosterically replaced by a 1,2,4-oxadiazole (B8745197) ring system. researchgate.net This modification creates non-natural dipeptide building blocks that can be integrated into larger peptide sequences. researchgate.net

The following table summarizes various types of unnatural amino acids and backbone modifications that could be hypothetically applied to the this compound structure based on general peptide modification strategies.

| Modification Type | Description | Potential Impact on this compound |

| Unnatural Amino Acid Side Chain | Replacement of the glutamic acid side chain with a non-natural analog (e.g., with a tetrazole ring instead of a carboxylic acid). | Alters charge distribution, acidity, and receptor interaction. |

| α,α-Disubstituted Amino Acids | Replacement of Alanine (B10760859) or Glutamic acid with an α,α-dialkylated amino acid. | Induces conformational constraints, potentially favoring specific secondary structures. nih.gov |

| Azapeptides | Replacement of the α-carbon of either Alanine or D-Glutamic acid with a nitrogen atom. | Changes the peptide bond geometry and hydrogen bonding capabilities. nih.gov |

| Depsipeptides | Replacement of the amide bond between Alanine and D-Glutamic acid with an ester bond. | Increases lipophilicity and alters susceptibility to peptidases. nih.gov |

| Retro-Inverso Peptides | Reversal of the peptide backbone, resulting in D-Ala-L-Glu with reversed amide bonds. | Can mimic the side-chain topology of the original peptide while having increased stability. nih.gov |

| Heterocyclic Mimetics | Replacement of the glutamic acid side-chain carboxyl group with a 1,2,4-oxadiazole. | Creates a bioisosteric replacement with different electronic and steric properties. researchgate.net |

These modifications offer a versatile toolkit for medicinal chemists to fine-tune the properties of peptides like this compound for various research applications.

Site-Specific Derivatization of this compound within Proteins via Genetic Code Expansion

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins, enabling the introduction of novel chemical functionalities. addgene.orgfrontiersin.org While the direct site-specific incorporation of the dipeptide this compound into a protein backbone via genetic code expansion has not been specifically reported, the underlying technologies provide a framework for how such a modification could be conceptually approached.

The core of genetic code expansion involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense or frameshift codon and charges the tRNA with a UAA. addgene.org This system allows the UAA to be incorporated into a growing polypeptide chain at a specific site designated by the engineered codon. addgene.org

Research has demonstrated the feasibility of incorporating dipeptides into proteins using modified ribosomes and suppressor tRNAs that have been chemically acylated with the dipeptide. nih.gov This approach effectively allows for the insertion of a two-amino-acid unit in a single step. nih.gov While challenging, this method could theoretically be adapted for the incorporation of this compound, provided a suitable orthogonal tRNA and synthetase could be developed or the dipeptide could be chemically ligated to the tRNA.

Another relevant strategy is the "propeptide strategy," which has been used to enhance the cellular uptake of UAAs. oup.com In this method, a UAA is delivered into the cell as part of a dipeptide, which is then cleaved by intracellular peptidases to release the free UAA for incorporation into proteins. oup.com Although this method does not directly incorporate the dipeptide into the protein, it highlights the biological compatibility of dipeptide transport.

Chemoenzymatic methods offer an alternative route for the site-specific modification of proteins with dipeptide-like moieties. nih.gov These techniques often involve the genetic encoding of a short peptide tag at a specific site in the protein of interest. nih.govethz.ch This tag is then recognized by a specific enzyme that catalyzes the ligation of a molecule of interest, which could be a dipeptide like this compound, to the tag. nih.gov

The table below outlines potential strategies for the site-specific introduction of this compound or similar structures into proteins.

| Strategy | Description | Requirements | Potential Outcome |

| Dipeptide Suppressor tRNA | A suppressor tRNA is chemically acylated with the this compound dipeptide and used in an in vitro or in vivo translation system. | Modified ribosomes capable of accepting dipeptidyl-tRNAs; efficient chemical ligation of the dipeptide to the tRNA. | Site-specific incorporation of the intact this compound dipeptide into a protein. nih.gov |

| Genetic Code Expansion with a Dipeptide-like UAA | An orthogonal synthetase/tRNA pair is evolved to recognize a UAA that mimics the structure of this compound. | A novel UAA that is stable and can be charged by an evolved synthetase. | Site-specific incorporation of a single amino acid that structurally resembles the dipeptide. |

| Chemoenzymatic Ligation | A protein is expressed with a recognition tag (e.g., Sortase tag, LPXTG) at a specific site. The this compound dipeptide is then enzymatically ligated to this tag. | A functionalized this compound derivative for ligation; a specific ligase enzyme. | Site-specific attachment of this compound to the surface of a protein. nih.gov |

While the direct genetic encoding of this compound remains a significant challenge, the ongoing advancements in synthetic biology and chemoenzymatic protein modification are bringing such precise protein engineering feats closer to reality.

Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for H-Ala-D-Glu-NH2 Conformational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

The expected 1H NMR chemical shifts for this compound in an aqueous solution can be predicted based on the known shifts for its constituent amino acid residues, alanine (B10760859) and glutamic acid, in similar peptide environments. bmrb.iobmrb.iochemrxiv.org The α-proton of the alanine residue is expected to resonate in a specific region, while the protons of the glutamic acid residue, including its α, β, and γ protons, will have distinct chemical shifts. bmrb.iochemrxiv.org The amide protons will also provide valuable structural information, with their chemical shifts being sensitive to hydrogen bonding and solvent exposure. bmrb.io

Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are instrumental in assigning these proton resonances by identifying spin-spin couplings between neighboring protons within each amino acid residue. chemrxiv.org For instance, a TOCSY spectrum would show correlations between the amide proton, α-proton, and β-protons of the alanine residue, as well as the corresponding correlations within the glutamic acid residue.

The table below provides predicted 1H NMR chemical shifts for this compound based on data from similar peptide fragments. bmrb.iobmrb.iochemrxiv.org

| Proton | Predicted Chemical Shift (ppm) |

| Ala-Hα | ~4.1-4.3 |

| Ala-Hβ | ~1.3-1.5 |

| Glu-Hα | ~4.2-4.4 |

| Glu-Hβ | ~2.0-2.2 |

| Glu-Hγ | ~2.3-2.5 |

| Amide NHs | ~7.5-8.5 |

| Amide NH2 | ~7.0-7.8 |

Note: These are approximate values and can vary based on solvent, pH, and temperature.

The analysis of nuclear Overhauser effects (NOEs) in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can provide through-space distance constraints between protons that are close in space, which is crucial for defining the peptide's three-dimensional fold. uliege.be

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a sensitive technique for investigating the secondary structure of peptides and proteins in solution. nih.gov The differential absorption of left and right circularly polarized light by the chiral peptide bonds provides a characteristic spectrum that can indicate the presence of ordered structures like α-helices, β-sheets, or random coils. ucl.ac.uk

For a small dipeptide like this compound, the CD spectrum is expected to be dominated by the contributions from the peptide bond and the chiral centers of the amino acid residues. A study on L-Ala-D-Glu demonstrated that the CD spectrum exhibits a linear response to the peptide concentration. oup.com The CD spectra of D- and L-enantiomers of dipeptides show mirror symmetry, which is a key indicator of the method's reliability. oup.com

The CD spectrum of this compound is anticipated to show characteristic bands in the far-UV region (190-250 nm). While a dipeptide is too short to form stable α-helices or β-sheets on its own, its CD spectrum can reveal a propensity for certain turn-like structures or indicate a predominantly random coil conformation. nih.govumich.edu The spectrum of L-Ala-D-Glu shows a negative band around 210-220 nm and a positive band near 195 nm. oup.com The exact positions and intensities of these bands for this compound would provide insight into its preferred solution conformation.

The table below summarizes the expected CD spectral features for this compound based on data for similar dipeptides. oup.comnih.gov

| Spectral Region | Expected Feature | Structural Implication |

| ~210-220 nm | Negative band | Contribution from peptide bond n→π* transition, indicative of turn-like or random coil structures. |

| ~190-200 nm | Positive band | Contribution from peptide bond π→π* transition. |

Note: The precise molar ellipticity values would require experimental measurement.

Advanced Mass Spectrometry for Peptide Sequence and Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS can unequivocally verify its molecular formula, C8H15N3O4.

In a typical electrospray ionization (ESI) HRMS experiment, the dipeptide would be observed as a protonated molecule, [M+H]+. The theoretical exact mass of this ion can be calculated with high precision. Experimental measurement of the m/z value of this ion and comparison with the theoretical value confirms the identity of the compound. For instance, in a study involving a larger peptide containing the H-L-Ala-D-Glu moiety, the calculated m/z for the [M+H]+ ion of a fragment was 489.27, and the experimentally found value was 489.3, demonstrating the accuracy of the technique. iucr.org

The table below shows the calculated and expected experimental mass for this compound.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]+ | C8H16N3O4+ | 218.1135 |

| [M+Na]+ | C8H15N3O4Na+ | 240.0955 |

Note: The expected experimental values should match the calculated values within a few parts per million (ppm) in a high-resolution instrument.

Tandem Mass Spectrometry (MS/MS) for Peptide Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the sequence of a peptide by inducing fragmentation of a selected precursor ion (e.g., the [M+H]+ ion of this compound) and analyzing the resulting fragment ions. Collision-induced dissociation (CID) is a common fragmentation method. The fragmentation of peptides typically occurs at the peptide bonds, leading to the formation of b- and y-type ions.

For this compound, the fragmentation of the [M+H]+ ion would be expected to yield specific b- and y-ions that confirm the sequence of the two amino acids. The primary fragmentation would likely occur at the peptide bond between the alanine and glutamic acid residues.

The table below lists the expected major fragment ions and their theoretical m/z values for the MS/MS analysis of this compound.

| Fragment Ion | Sequence | Molecular Formula | Calculated m/z |

| b1 | H-Ala- | C3H6NO+ | 72.0444 |

| y1 | -D-Glu-NH2 | C5H9N2O2+ | 129.0659 |

| b2 | H-Ala-D-Glu- | C8H13N2O4+ | 201.0870 |

| y2 | This compound | C8H16N3O4+ | 218.1135 |

Note: The observation of these specific fragment ions would provide definitive confirmation of the amino acid sequence.

Computational Approaches for Molecular Structure and Dynamics

Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful means to explore the conformational landscape and dynamics of peptides like this compound in silico. biorxiv.orgacs.orgnih.gov These simulations can complement experimental data by providing an atomic-level understanding of the peptide's behavior over time.

A typical MD simulation of this compound would involve placing the dipeptide in a simulated aqueous environment and solving Newton's equations of motion for all atoms in the system. nih.gov This allows for the exploration of the different conformations the peptide can adopt and the transitions between them. A study on the adsorption of H-Ala-Glu-NH2 onto a TiO2 surface utilized classical molecular dynamics simulations to identify the most probable contact points between the peptide and the surface, highlighting the utility of this approach in understanding intermolecular interactions. auremn.org.br

Furthermore, conformational analysis using methods like Monte Carlo simulations can be employed to search the vast conformational space of the dipeptide and identify low-energy structures. nih.gov For N-(7-oxoacyl)-L-alanyl-D-isoglutamines, a Monte Carlo approach successfully explained changes in physicochemical properties based on the predominant molecular conformations. nih.gov

Computational studies on L-alanyl-L-glutamine have used density functional theory (DFT) to determine energetically preferred conformations by analyzing side-chain torsion angles. dergipark.org.tr Such calculations can predict stable structures and intramolecular interactions, such as hydrogen bonds, which can then be correlated with experimental spectroscopic data.

The table below summarizes the key computational approaches and the insights they can provide for this compound.

| Computational Method | Key Insights |

| Molecular Dynamics (MD) Simulation | Conformational flexibility, solvent interactions, identification of stable and transient structures, and dynamic behavior over time. |

| Monte Carlo Simulation | Exploration of conformational space and identification of low-energy conformers. |

| Density Functional Theory (DFT) | Accurate calculation of geometric parameters (bond lengths, angles), vibrational frequencies, and relative energies of different conformations. |

By combining these advanced spectroscopic and computational techniques, a comprehensive understanding of the structural and conformational properties of this compound can be achieved. This knowledge is fundamental to understanding its role in biological systems and for the development of new therapeutic agents.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into its conformational landscape and how it is influenced by different environments, such as various solvents. copernicus.orgacs.org These simulations can reveal the dynamic behavior of the peptide, including backbone and side-chain fluctuations, and the formation and breaking of intramolecular hydrogen bonds.

The presence of both L- and D-amino acids in the peptide sequence introduces specific conformational preferences. nih.govresearchgate.net MD simulations can explore the accessible conformational space, identifying low-energy structures and the transitions between them. The choice of solvent in the simulation, for instance, water, dimethyl sulfoxide (B87167) (DMSO), or carbon tetrachloride (CCl4), can significantly impact the peptide's conformation by altering hydrogen bonding patterns and hydrophobic interactions. acs.org For example, simulations in explicit water solvent can detail the hydration shell around the peptide and its role in stabilizing certain conformations. biorxiv.orgnjit.edu The stability of the peptide's structure in simulations can be assessed by monitoring metrics like the root mean square deviation (RMSD) of the backbone atoms over the simulation trajectory. biorxiv.orgnih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Typical Software/Methods |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | CHARMM36 nih.gov, AMBER nih.gov |

| Solvent Model | Representation of the solvent molecules in the simulation. | Explicit (e.g., TIP3P) acs.orgbiorxiv.org or Implicit |

| Ensemble | Statistical ensemble defining the thermodynamic state of the system. | NPT (isothermal-isobaric) biorxiv.org |

| Simulation Time | The total time duration for which the molecular motions are simulated. | Nanoseconds (ns) to microseconds (µs) njit.edubiorxiv.org |

| Temperature & Pressure | Controlled thermodynamic conditions of the simulation. | 300 K, 1 atm acs.org |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comarxiv.org For this compound, DFT calculations provide a detailed understanding of its electronic properties, which are fundamental to its reactivity and interaction with other molecules. nih.gov These calculations can determine the optimized molecular geometry, electron density distribution, and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.orgresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.netwjarr.com A smaller energy gap generally implies higher reactivity. wjarr.com DFT can also be used to calculate various global reactivity descriptors, which provide quantitative measures of the molecule's reactivity. iucr.orgresearchgate.net These descriptors are derived from the energies of the frontier orbitals and include electronegativity, chemical hardness, and the electrophilicity index. iucr.orgwjarr.com Furthermore, DFT calculations can elucidate intramolecular hydrogen bonding, a key factor in determining the peptide's conformation. researchgate.netresearchgate.net

Table 2: Global Reactivity Descriptors from DFT Calculations

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. iucr.org |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. iucr.org |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. iucr.org |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -(I+A)/2 | Propensity to accept electrons. iucr.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govufv.br For analogues of this compound, QSAR models can be developed to predict their biological activities based on their structural and physicochemical properties. nih.govmdpi.com This approach is particularly valuable in drug design for identifying which molecular features are crucial for a desired biological effect. ntu.edu.sg

The process involves generating a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties. nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.govbiologists.commdpi.com The predictive power of the QSAR model is evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). mdpi.commdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. nih.gov The concept of a minimum analogue peptide set (MAPS) can be employed to efficiently design a small, information-rich set of peptides for developing a meaningful QSAR model. nih.govfrontiersin.org

Table 3: Common Descriptors Used in QSAR Modeling of Peptides

| Descriptor Type | Examples | Information Encoded |

| Electronic | HOMO/LUMO energies, Atomic charges | Electron distribution, Reactivity researchgate.net |

| Steric/Topological | Molecular weight, Surface area, Shape indices | Size and shape of the molecule ntu.edu.sg |

| Hydrophobicity | LogP, Hydrophobic surface area | Affinity for nonpolar environments mdpi.com |

| Amino Acid Descriptors | z-scales (z1, z2, z3) | Principal properties of amino acids (hydrophobicity, steric properties, electronic properties) nih.gov |

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor or target), which is typically a protein. ufv.brnih.gov This method is crucial for understanding the molecular basis of a ligand's biological activity and for drug discovery. unina.itresearchgate.net

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. nih.gov A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. researchgate.netdergipark.org.tr Successful docking can reveal key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. nih.govf1000research.commdpi.com For instance, studies on D-Ala containing peptides have shown specific interactions, like the formation of a salt bridge between the N-terminal D-Ala's amino group and a glutamate (B1630785) residue in the target's binding site. nih.gov These detailed interaction studies provide a structural rationale for the observed biological activity and can guide the design of analogues with improved binding affinity and selectivity. researchgate.netekb.eg

Table 4: Key Aspects of Molecular Docking Studies

| Aspect | Description | Example Software/Tools |

| Target Preparation | Preparing the 3D structure of the protein, often from the Protein Data Bank (PDB). | AutoDockTools, PyRx nih.govsymbiosisonlinepublishing.com |

| Ligand Preparation | Generating the 3D conformation of the ligand. | - |

| Docking Algorithm | The search algorithm used to explore the conformational space of the ligand in the binding site. | AutoDock Vina nih.gov |

| Scoring Function | A function to estimate the binding free energy and rank the different docking poses. | - |

| Interaction Analysis | Visualization and analysis of the interactions between the ligand and the protein. | PyMOL, VMD biorxiv.orgnih.gov |

Biological Roles and Mechanistic Insights

H-Ala-D-Glu-NH2 as a Constituent of Bacterial Peptidoglycan

The bacterial cell wall is a remarkable and dynamic structure, with peptidoglycan (PG) as its principal component, providing cellular integrity and shape. portlandpress.comoup.com This complex polymer consists of long glycan strands made of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units. oup.comoup.com Attached to each MurNAc residue is a short peptide stem, where the this compound motif is found at the N-terminus. oup.comnih.gov

The synthesis of the peptidoglycan peptide stem is a non-ribosomal process that occurs in the bacterial cytoplasm through the sequential action of ATP-dependent enzymes known as Mur ligases. oup.comnih.gov The process begins with the MurC ligase adding an L-alanine residue to the nucleotide precursor UDP-MurNAc. oup.comnih.gov Subsequently, the MurD ligase catalyzes the addition of D-glutamic acid, forming the L-Ala-γ-D-Glu linkage. oup.comoup.comnih.gov The D-glutamate is attached via its gamma (γ) carboxyl group, a distinctive feature of peptidoglycan. oup.comoup.com

Following the addition of L-Ala and D-Glu, the peptide chain is typically extended by the MurE ligase, which adds a diamino acid at the third position, such as meso-diaminopimelic acid (m-DAP) or L-lysine. oup.commdpi.com The synthesis of the initial pentapeptide stem, L-Ala-γ-D-Glu-m-DAP-D-Ala-D-Ala, is completed by the MurF ligase, which adds a pre-formed D-Ala-D-Ala dipeptide. oup.commdpi.com This entire precursor unit, known as Lipid II after its attachment to a lipid carrier, is then translocated across the cytoplasmic membrane for polymerization. nih.gov

The final and critical step for cell wall integrity is cross-linking, where connections are formed between adjacent peptide stems. nih.gov This reaction is primarily catalyzed by D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs), which typically form a bond between the D-alanine at position four of one peptide stem (the donor) and the amino group of the diamino acid at position three of a neighboring stem (the acceptor). portlandpress.comnih.gov While the L-Ala-D-Glu portion of the stem is not directly involved in this canonical 4-3 cross-link, its presence and conformation are essential for the proper positioning of the subsequent amino acids that participate in the reaction. csic.es In some bacteria, L,D-transpeptidases can form alternative 3-3 cross-links, which involves the diamino acid at position 3 of both the donor and acceptor stems. nih.govasm.org

The peptidoglycan sacculus is indispensable for bacterial survival, as it provides mechanical strength to withstand high internal turgor pressure and prevents osmotic lysis. portlandpress.comoup.com The unique composition of the peptide stem, with its alternating L- and D-amino acids, is a key determinant of the three-dimensional architecture and stability of the cell wall. portlandpress.commdpi.com

The inclusion of D-amino acids like D-glutamate makes the peptide stem resistant to degradation by most standard proteases, which are typically specific for L-amino acid substrates. nih.gov This intrinsic resistance is a protective adaptation that helps maintain the integrity of this vital cellular structure. nih.gov Furthermore, the specific sequence beginning with L-Ala-D-Glu dictates the conformation of the peptide stem, ensuring that the residues involved in cross-linking are correctly oriented and accessible to transpeptidase enzymes. csic.es In many Gram-positive bacteria, the α-carboxyl group of the D-glutamate residue is often amidated to form D-isoglutamine (D-Gln), a modification that can influence the specifics of the cross-linking bridge and interactions with other cell wall components like surface proteins. oup.comtamu.edu

During bacterial growth and cell division, the peptidoglycan is constantly being remodeled, leading to the release of fragments into the environment. These fragments, many of which contain the core L-Ala-D-Glu motif, are not inert byproducts but function as important biological signaling molecules, particularly in the context of host-pathogen interactions. mdpi.comfrontiersin.org

The innate immune system of higher organisms has evolved to recognize these muropeptides as pathogen-associated molecular patterns (PAMPs). The recognition is mediated by specific intracellular pattern recognition receptors, such as the NOD-like receptors (NLRs). mdpi.com

NOD1 (Nucleotide-binding oligomerization domain-containing protein 1) primarily recognizes fragments containing γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a structure common in Gram-negative bacteria. mdpi.com

NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) is mainly responsive to muramyl dipeptide (MDP), which consists of N-acetylmuramic acid linked to L-Ala-D-isoglutamine (the amidated form of D-Glu). mdpi.com

This recognition triggers signaling cascades, such as the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, thereby initiating an immune response. mdpi.com Beyond immunomodulation, certain peptidoglycan fragments have also been investigated for other biological activities. For instance, a study reported that a soluble peptidoglycan fragment with the sequence L-Ala-D-Glu-m-DAP-D-Ala-D-Ala exhibited antiproliferative activity against colorectal cancer cells. frontiersin.org

Significance in Bacterial Cell Wall Structure and Stability

Enzymatic Processing and Metabolism of D-Amino Acid Containing Peptides

The synthesis of D-amino acids is a critical prerequisite for peptidoglycan biosynthesis. Bacteria utilize two main classes of enzymes—aminotransferases and racemases—to produce the necessary D-alanine and D-glutamate from their readily available L-enantiomers. nih.govletstalkacademy.com

D-Amino Acid Aminotransferases (DAATs), also known as D-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a D-amino acid to an α-keto acid. mdpi.comnzytech.com In many bacteria, the primary physiological role of DAAT is the synthesis of D-glutamate. mdpi.comasm.org This is achieved through a transamination reaction where D-alanine serves as the amino donor and α-ketoglutarate is the amino acceptor, yielding pyruvate (B1213749) and D-glutamate. mdpi.comasm.org

While their main role is D-glutamate production, DAATs often exhibit broad substrate specificity in vitro, capable of acting on a variety of D-amino acids and α-keto acids. mdpi.comasm.org However, kinetic analyses consistently show that D-alanine and D-glutamate are among the most preferred substrates for these enzymes. mdpi.comportlandpress.commdpi.com The specificity for D-glutamate/α-ketoglutarate is often particularly high, attributed to specific interactions within the enzyme's active site. portlandpress.comnih.gov

| Enzyme Source | Substrate (Amino Donor) | Relative Activity (%) | Substrate (Amino Acceptor) | Relative Activity (%) | Reference |

|---|---|---|---|---|---|

| Geobacillus toebii SK1 | D-Alanine | 100 | α-Ketoglutarate | 100 | nih.gov |

| D-α-Aminobutyrate | 89 | α-Ketobutyrate | 110 | ||

| D-Aspartate | 70 | α-Ketoisovalerate | 13 | ||

| Aminobacterium colombiense (AmicoTA) | D-Glutamate | Most Specific | Pyruvate | High Specificity | mdpi.com |

| D-Alanine | High Specificity | α-Ketoglutarate | High Specificity |

Amino acid racemases are enzymes that directly interconvert L- and D-enantiomers of amino acids. letstalkacademy.comnih.gov They are essential for providing the D-amino acids required for peptidoglycan synthesis. nih.gov

Alanine (B10760859) Racemase: This enzyme, crucial for bacterial cell wall synthesis, catalyzes the conversion of L-alanine to D-alanine. letstalkacademy.com Most bacteria possess alanine racemases, which are PLP-dependent enzymes. nih.gov

Glutamate (B1630785) Racemase: This enzyme produces D-glutamate from L-glutamate. letstalkacademy.comnih.gov Unlike alanine racemase, glutamate racemase is a PLP-independent enzyme. nih.gov

The general mechanism for racemization involves the enzyme abstracting a proton from the α-carbon of the amino acid substrate, which leads to the formation of a planar, symmetric intermediate. lifetein.comtaylorandfrancis.com This intermediate can then be reprotonated from either side, resulting in the formation of either the L- or D-enantiomer. taylorandfrancis.compnas.org In PLP-dependent racemases, this intermediate is stabilized by a Schiff base linkage to the PLP cofactor. taylorandfrancis.com For the PLP-independent glutamate racemase, the catalytic mechanism is thought to involve two active-site cysteine residues that act as the acid/base catalysts for the proton abstraction and donation steps. nih.govlifetein.com.cn

Hydrolysis by Brush-Border Peptidases and Aminopeptidases

The dipeptide this compound is susceptible to enzymatic breakdown by peptidases located in the brush-border membrane of the small intestine. Studies involving porcine small intestinal brush-border membranes have confirmed that aminopeptidases are capable of hydrolyzing this dipeptide. While the presence of a D-amino acid can offer some protection against enzymatic degradation compared to peptides containing only L-amino acids, it does not confer complete resistance. The cleavage of this compound indicates that the peptidases in the brush-border have the capacity to process peptides containing D-amino acid residues. The hydrolysis of the related dipeptide, L-Ala-D-Glu-NH2, is only partially blocked by actinonin, a potent inhibitor of Aminopeptidase N. This suggests the involvement of multiple peptidases in the breakdown of such dipeptides in the intestinal brush border.

Receptor Interactions and Structure-Activity Relationships of Analogues

Analogues of this compound have been explored for their ability to interact with opioid receptors, specifically the mu (µ) and delta (δ) subtypes. nih.govpnas.org Research into structure-activity relationships has demonstrated that specific chemical modifications to the dipeptide structure can significantly alter its binding affinity and selectivity for these receptors. nih.govpnas.org

A key factor influencing opioid receptor affinity is the introduction of bulky aromatic groups at the C-terminus of the peptide. Furthermore, the presence of a tyrosine residue at the N-terminus is critical for opioid activity, as it mimics the structure of endogenous opioid peptides like enkephalins. nih.gov For instance, tetrapeptide analogues with the general structure H-Tyr-D-Ala-Phe-X have shown high affinity for both µ and δ opioid receptors. nih.gov An example is the analogue H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2, which exhibits notable affinity for the µ receptor. nih.gov

The selectivity between µ and δ receptors can be fine-tuned by making subtle changes to the peptide sequence. pnas.org For example, dipeptide analogues such as H-Dmt-Tic-OH (where Dmt is 2',6'-dimethyltyrosine and Tic is tetrahydroisoquinoline-3-carboxylic acid) have been developed as highly selective δ opioid receptor antagonists. nih.govnih.gov Modifications to the Tic aromatic ring can further modulate affinity and selectivity, with some analogues showing up to 500-fold selectivity for the δ receptor over the µ receptor. nih.gov The incorporation of different amino acids and chemical functionalities can shift the peptide's preference, highlighting the adaptability of opioid receptors to a variety of ligands. acs.org

| Compound/Analogue Structure | Target Receptor(s) | Key Findings |

| H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 | Mu (μ) Opioid Receptor | Exhibits significant binding affinity. nih.gov |

| General structure: H-Tyr-D-Ala-Phe-X | Mu (μ) and Delta (δ) Opioid Receptors | The N-terminal tyrosine is crucial for opioid activity. nih.gov |

| H-Dmt-Tic-OH | Delta (δ) Opioid Receptor | A highly selective δ receptor antagonist with low nanomolar activity. nih.gov |

| Dmt-Tic analogues with substitutions on the Tic aromatic ring | Delta (δ) Opioid Receptor | Can achieve up to 500-fold selectivity for the δ versus µ receptor. nih.gov |

The glucagon-like peptide-1 receptor (GLP-1R) is a key target in the management of type 2 diabetes. e-enm.org While the native GLP-1 is a larger peptide, research has shown that even short peptide analogues can act as GLP-1R agonists. researchgate.netnih.gov A significant hurdle in developing such drugs is ensuring their stability against enzymatic degradation. nih.gov

A common strategy to enhance stability is the incorporation of D-amino acids or other non-natural amino acids. e-enm.orgnih.gov For example, replacing the alanine at position 2 of GLP-1 with a D-amino acid can prevent cleavage by the enzyme dipeptidyl peptidase-4 (DPP-4). e-enm.org Structure-activity relationship studies have focused on identifying the key residues of GLP-1 that are essential for receptor activation. nih.gov It has been found that the N-terminal region is crucial for this activity. researchgate.net Ultra-short 11-mer peptides have been developed that exhibit high potency as GLP-1R agonists, demonstrating that it is possible to create small, stable, and effective activators of this receptor. nih.gov These findings suggest that small, modified peptides, including those with D-amino acid substitutions, can effectively interact with and activate the GLP-1R. pnas.org

Peptide screening libraries are a valuable tool for discovering new bioactive peptides and identifying their molecular targets. unimi.itmdpi.com These libraries can be designed to include a wide array of peptides, including those containing D-amino acids, to enhance their stability against proteolysis. kyoto-u.ac.jpnih.gov

Several screening techniques, such as phage display and one-bead-one-compound (OBOC) combinatorial libraries, enable the testing of millions of different peptide sequences against a specific biological target, like a receptor or enzyme. unimi.itrhhz.net This can lead to the identification of "hit" peptides with high affinity and specificity. mdpi.com

Once a bioactive peptide is identified, a process known as "reverse pharmacology" or "chemical proteomics" can be used to determine its molecular target. frontiersin.org This often involves immobilizing the peptide and using it as a probe to isolate its binding partner from a complex biological sample, such as a cell lysate. frontiersin.org The captured protein can then be identified using methods like mass spectrometry. frontiersin.org This approach allows for the discovery of previously unknown biological functions and pathways that are modulated by specific peptide sequences. frontiersin.org

Glucagon-like Peptide-1 Receptor (GLP-1R) Agonist Activity of Short Peptide Analogues

Broader Biological Contexts of D-Glutamic Acid and D-Alanine

D-amino acids, including D-alanine and D-glutamic acid, play a significant role in various biological processes, particularly in microorganisms. frontiersin.orgfrontiersin.org They are fundamental components of the peptidoglycan in bacterial cell walls, providing structural rigidity and resistance to degradation by most proteases. frontiersin.orgontosight.ai The synthesis and breakdown of these D-amino acids are integral to bacterial metabolism and, consequently, to the broader nitrogen cycle in various ecosystems. awi.deresearchgate.net

In environments like soil and oceans, D-amino acids are present and can be utilized by microorganisms as a source of carbon and nitrogen. frontiersin.orgwikipedia.org The ability of some bacteria to grow on D-amino acids as the sole source of these nutrients highlights their importance in nutrient-scarce conditions. frontiersin.org

In mammals, a complex system of transport and metabolism exists to maintain amino acid homeostasis, which is the balance of amino acids in the body. pnas.orgasm.org This includes managing the presence of D-amino acids that may be absorbed from the diet or produced by gut microbes. pnas.org The enzyme D-amino acid oxidase (DAO) plays a role in this by breaking down D-amino acids. frontiersin.org This process is not only important for detoxification but also contributes to the regulation of the gut microbiota and mucosal immunity. frontiersin.org Furthermore, specific D-amino acids have been found to have roles in the endocrine system, suggesting their involvement in homeostatic control. nih.gov Plants are also capable of taking up and metabolizing D-amino acids from the soil, indicating that these molecules are a bioavailable source of organic nitrogen in terrestrial ecosystems. nih.govplos.org

Signaling Roles of D-Amino Acids in Various Organisms

While L-amino acids are the primary building blocks of proteins, their stereoisomers, D-amino acids, are now recognized as crucial signaling molecules in a wide range of biological processes across different kingdoms of life. frontiersin.orgnih.gov

In bacteria, D-amino acids are fundamental to survival and community behavior. wikipedia.org They are integral components of the peptidoglycan cell wall, with D-alanine and D-glutamate being the most common, providing resistance against most proteases that target L-amino acids. wikipedia.orgfrontiersin.org Beyond this structural role, bacteria release various D-amino acids into their environment to regulate key processes. nih.gov These molecules act as signals that can control the remodeling of the cell wall during the stationary phase of growth and trigger the disassembly of biofilms in aging bacterial communities. nih.gov This signaling allows bacteria to adapt to changing environmental conditions and high cell densities, often when nutrients become scarce. nih.govwikipedia.org

In mammals, the roles of D-amino acids are being increasingly uncovered, extending beyond their well-known functions in the nervous system. While mammals endogenously produce D-serine and D-aspartate, which act as neuromodulators, they are also exposed to a variety of D-amino acids from their gut microbiota. frontiersin.orgpnas.orgtandfonline.com These bacterially-derived D-amino acids can serve as inter-kingdom signaling molecules. frontiersin.orgfrontiersin.org For instance, D-alanine, which is abundant in bacterial cell walls but not synthesized by mammals, has been found to have specific signaling functions. frontiersin.orgwikipedia.org It is immunolocalized in pancreatic β-cells and pituitary ACTH-secreting cells, suggesting a role in regulating blood glucose. diabetesjournals.orgresearchgate.net Evidence indicates that D-alanine and D-serine can act as co-agonists of the N-methyl-D-aspartate (NMDA) receptor in pancreatic islets, which modulates insulin (B600854) release, pointing to a potential autocrine or paracrine signaling function. diabetesjournals.org The host immune system can enantioselectively recognize these bacterial D-amino acids through receptors and enzymes like D-amino acid oxidase (DAO), which catabolizes them and generates antimicrobial compounds. frontiersin.org

Table 1: Summary of D-Amino Acid Signaling Roles

| Organism Group | D-Amino Acid Example(s) | Signaling Role / Function | References |

|---|---|---|---|

| Bacteria | D-Alanine, D-Glutamate | Structural components of peptidoglycan cell wall. | wikipedia.orgfrontiersin.org |

| Bacteria | Various D-Amino Acids | Regulation of cell wall remodeling in stationary phase. | nih.gov |

| Bacteria | D-Leucine, D-Methionine, D-Tyrosine | Control and disassembly of biofilms. | nih.govmdpi.com |

| Bacteria | Various D-Amino Acids | Nutrient sources and regulation of spore germination. | nih.gov |

| Mammals | D-Serine, D-Aspartate | Neuromodulation in the central nervous system. | frontiersin.orgwikipedia.org |

| Mammals | D-Alanine, D-Serine | Modulation of insulin secretion in pancreatic islets. | diabetesjournals.orgresearchgate.net |

| Mammals (Host-Microbe Interaction) | Bacterial D-Amino Acids (e.g., D-Alanine) | Inter-kingdom signaling, modulation of innate immunity. | frontiersin.orgfrontiersin.org |

Protein Glycation Processes and Glutamic Acid Residues

Protein glycation is a non-enzymatic process where reducing sugars, such as glucose, react with the free amino groups of proteins. oup.comnih.gov This reaction, also known as the Maillard reaction, leads to the formation of a diverse group of compounds collectively called advanced glycation end products (AGEs). oup.comnih.govresearchgate.net The accumulation of AGEs is associated with aging and various diseases. oup.comnih.gov

The process begins with the condensation of a reducing sugar's carbonyl group with a protein's primary amine group, typically on the N-terminus or the ε-amino group of a lysine (B10760008) residue, to form an unstable Schiff base. nih.govnih.gov This Schiff base then undergoes intramolecular rearrangement to form a more stable ketoamine known as an Amadori product. oup.comnih.gov Over time, these Amadori products can undergo a series of further reactions, including dehydration, oxidation, and rearrangement, to form irreversible, cross-linked AGEs. nih.govnih.gov

The local protein microenvironment significantly influences the rate and site-specificity of glycation. Research has shown that the amino acid sequence surrounding a potential glycation site is a critical factor. oup.com Specifically, acidic amino acid residues, most notably glutamic acid, have been identified as potential catalysts for the glycation of nearby lysine residues. oup.comnih.gov One proposed mechanism suggests that an acidic residue like glutamic acid could interact with a sugar molecule, effectively "hijacking" it and increasing its reactivity towards a neighboring lysine's amine group through a proximity effect. nih.gov This catalytic role has been observed in studies of glycated proteins in human cells, where glutamic acid and aspartic acid frequently appear near glycated lysine residues. nih.gov

Table 2: Overview of Protein Glycation Process

| Stage | Description | Key Reactants | Key Products | References |

|---|---|---|---|---|

| Initial Stage | Condensation reaction between a reducing sugar and a protein's free amino group. | Reducing sugar (e.g., glucose), Protein amino group (Lysine, N-terminus) | Schiff Base | nih.govnih.gov |

| Intermediate Stage | Intramolecular rearrangement of the Schiff base to a more stable product. | Schiff Base | Amadori Product (a ketoamine) | oup.comnih.govnih.gov |

| Final Stage | A complex series of further reactions including oxidation, dehydration, and cyclization. | Amadori Product | Advanced Glycation End products (AGEs) | nih.govnih.gov |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of H-Ala-D-Glu-NH2, providing powerful tools for its separation from structurally similar peptides and enantiomers.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of peptides like this compound. Reversed-phase HPLC (RP-HPLC) is frequently employed, separating peptides based on their hydrophobicity. For instance, HPLC is routinely used to separate and analyze muropeptides, which are fragments of bacterial cell walls containing L-Ala-D-Glu motifs. d-nb.info The separation of about 80 different muropeptides from E. coli has been achieved using HPLC, demonstrating the technique's high resolving power.

The stability of peptides containing glutamic acid has also been assessed using HPLC. Studies have shown that peptides can be heated in buffer solutions, and any subsequent decomposition can be monitored by changes in the HPLC chromatogram, with further analysis of the products by liquid chromatography-mass spectrometry (LC-MS). acs.org For complex samples, where impurities might be present, analytical techniques such as cation-exchange chromatography can sometimes provide greater separation and resolution than standard RP-HPLC. lcms.cz

The following table summarizes typical conditions and findings in HPLC analysis of related peptides.

| Analytical Goal | Chromatographic Mode | Stationary Phase | Key Findings | Reference |

| Separation of Muropeptides | Reversed-Phase HPLC | Not Specified | Successful separation of ~80 different muropeptides from E. coli. | |

| Analysis of Peptide Impurities | Cation-Exchange & RP-HPLC | ProPac® WCX-10, Acclaim C18 | Cation-exchange chromatography provided better resolution of peptide impurities than RP-HPLC. | lcms.cz |

| Stability of Glu-linked Peptides | Analytical HPLC & LC-MS | Not Specified | Monitored decomposition of peptides after heating at 100°C. | acs.org |

Gas chromatography (GC) is a high-resolution separation technique, but it is not directly applicable to non-volatile and thermally labile molecules like amino acids and peptides. nih.govresearchgate.net Therefore, to analyze the constituent amino acids of this compound (Alanine and Glutamic Acid) by GC, they must first be converted into volatile and thermally stable derivatives through a process called derivatization. nih.govresearchgate.netmdpi.com

A common two-step derivatization procedure involves:

Esterification: The carboxyl groups of the amino acids are converted to their methyl esters using methanolic HCl. nih.govmdpi.com

Acylation: The amino and hydroxyl groups are then acylated using an agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com

The resulting methyl ester-pentafluoropropionyl (Me-PFP) derivatives are volatile, soluble in GC-compatible organic solvents like toluene, and thermally stable, making them suitable for GC-Mass Spectrometry (GC-MS) analysis. nih.govmdpi.com Other derivatization agents include chloroformates and reagents for forming N-trifluoroacetyl (TFA) isopropyl esters. d-nb.infotdl.org It is crucial to ensure the stability of these derivatives for reliable quantification. While Me-PFP derivatives are generally stable for several weeks, some trimethylsilyl (B98337) (TMS) derivatives of amino acids, including glutamic acid, have shown decreased stability over time. nih.govresearchgate.netmdpi.com

Capillary Electrophoresis (CE) is a powerful analytical technique for separating chiral compounds, offering high resolution and efficiency. dergipark.org.tr Since enantiomers possess identical physical properties in an achiral environment, their separation by CE requires the introduction of a chiral selector into the background electrolyte (BGE). unicamp.br The selector interacts differently with each enantiomer, leading to differences in their electrophoretic mobility and enabling separation. unicamp.br

CE has been successfully used to separate D- and L-amino acids, including D-Ala and D-Glu found in bacterial cell walls. unicamp.br To achieve separation, chiral selectors such as cyclodextrins (β-CD or γ-CD) are often added to the BGE. unicamp.br For enhanced detection, amino acids can be derivatized before or during the analysis with reagents like o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC). unicamp.br The development of various chiral selectors, including chiral ionic liquids, continues to expand the capabilities of CE for enantioseparation. jiangnan.edu.cn

The chiral nature of this compound, containing both an L- and a D-amino acid, makes chiral separation techniques essential for its analysis and for determining enantiomeric purity. Two primary strategies are employed in liquid chromatography:

Diastereomer Formation: This indirect method involves derivatizing the analyte with a chiral derivatizing reagent to form a pair of diastereomers. lcms.cz These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 (ODS) column. lcms.czresearchgate.netscispace.com A well-known example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), which reacts with amino acids to form diastereomeric derivatives. researchgate.netscispace.com In the resulting HPLC separation, the L-diastereomers typically elute before the D-diastereomers. scispace.com This method allows for the determination of the relative content of each isomer in a sample. scispace.com

Chiral Stationary Phases (CSPs): This direct method utilizes a column where the stationary phase itself is chiral. CSPs based on macrocyclic glycopeptides (e.g., teicoplanin, vancomycin) or quinine (B1679958) derivatives are highly effective for the direct separation of free amino acids without derivatization. sigmaaldrich.comchiraltech.com For example, CHIROBIOTIC and CHIRALPAK ZWIX phases have demonstrated excellent selectivity for various amino acids. sigmaaldrich.comchiraltech.com Alternatively, a chiral selector, such as vancomycin, can be used as a chiral mobile phase additive (CMPA) with an achiral column to achieve separation. mdpi.com These direct methods are often preferred for their simplicity and compatibility with mass spectrometry. sigmaaldrich.com

The table below compares these two approaches for chiral separation.

| Technique | Principle | Stationary Phase | Derivatization Required? | Key Advantages | Reference(s) |

| Diastereomer Formation | Analyte is converted into diastereomers which are then separated. | Achiral (e.g., C18) | Yes (with a chiral reagent like Marfey's) | Uses standard HPLC columns; quantifiable. | lcms.czresearchgate.netscispace.com |

| Chiral Stationary Phase (CSP) | Enantiomers interact differently with the chiral stationary phase. | Chiral (e.g., CHIROBIOTIC T) | No | Direct analysis; often MS-compatible. | sigmaaldrich.comchiraltech.com |

| Chiral Mobile Phase Additive (CMPA) | Enantiomers form transient diastereomeric complexes with a chiral additive in the mobile phase. | Achiral (e.g., NH2 column) | No | Flexibility in choosing the chiral selector. | mdpi.com |

Capillary Electrophoresis (CE) for Enantiomeric Separation

Mass Spectrometry-Based Omics Approaches

Mass spectrometry (MS) is a vital tool for the structural elucidation and identification of peptides within complex biological mixtures, forming the basis of "omics" fields like proteomics.

Proteomics aims to study the entire set of proteins in a biological system. In the context of this compound, proteomics approaches, particularly those involving LC-MS/MS, are crucial for identifying this dipeptide as part of larger structures like bacterial peptidoglycan (PGN). d-nb.info The basic structure of PGN often consists of a stem peptide with the sequence L-Ala-γ-D-Glu-AA₃-D-Ala-D-Ala. rsc.org

The analysis of PGN structure involves digesting the bacterial cell wall with enzymes like lysozyme (B549824) to generate smaller fragments called muropeptides. These fragments are then separated by HPLC and analyzed by MS and MS/MS to determine their exact composition and sequence. d-nb.info Recent advancements include the use of online LC-ESI-MS/MS, which improves throughput but has historically relied on manual data analysis. d-nb.info To overcome this, computational tools have been developed. For example, PGN_MS2 is an in silico MS/MS prediction tool that can generate theoretical fragmentation spectra for PGN structures, greatly improving the confidence and speed of identifying known and novel PGN fragments, including those containing the L-Ala-D-Glu motif, from complex datasets. rsc.org Furthermore, peptide screening, a research tool that can utilize immunoassays, has been used to identify the presence of Alanyl-D-isoglutamine, a closely related structure. chemicalbook.com

Metabolomics for Pathway Interrogation and Metabolite Profiling

Metabolomics provides a powerful lens through which to view the intricate network of biochemical reactions involving this compound. By comprehensively analyzing the small molecule complement of a biological system, researchers can identify and quantify a wide array of metabolites, offering a snapshot of metabolic activity. shimadzu.com This is particularly crucial for understanding the synthesis, degradation, and interaction of dipeptides within cellular environments. frontiersin.org

The application of metabolomics has revealed significant alterations in amino acid and dipeptide profiles in various physiological and pathological states. For instance, studies have shown that chronic hypoxia can lead to metabolic disorders of amino acids and their derivatives, including dipeptides, in liver tissue. plos.org Techniques such as ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) are employed to generate these comprehensive metabolite profiles. plos.org In such studies, dipeptides are often identified as part of a broader analysis of polar metabolites, which includes amino acids and their derivatives. medrxiv.org The ability to profile a large number of metabolites simultaneously allows for the identification of potential biomarkers and provides insights into the metabolic pathways affected by specific conditions. shimadzu.commedrxiv.org

Dipeptide profiling has gained considerable attention as a means to uncover their biological functions and potential as disease biomarkers. researchgate.net Global analysis of the 400 common dipeptides in complex samples can facilitate these functional studies and biomarker discovery. researchgate.net Research has demonstrated organ-specific distribution patterns of dipeptides, highlighting the localized nature of their metabolism. mdpi.com For example, the concentration of glutamine-containing dipeptides has been found to be high in the liver, spleen, and thymus, reflecting the high metabolic activity and central role of these organs in protein and amino acid metabolism. mdpi.com

The following table showcases a selection of dipeptides and their observed changes in abundance in lung tumor tissue compared to normal tissue, illustrating the type of data generated in metabolomic studies.

This table represents illustrative data based on findings from metabolomic studies of dipeptides in cancer research and is not specific to this compound.

In Silico Mass Spectrometry Prediction for Fragment Annotation

The identification of small molecules like this compound from mass spectrometry data is a significant challenge. In silico fragmentation prediction tools have emerged as a critical component in the annotation of mass spectra, especially for compounds not present in spectral libraries. nih.gov These computational methods simulate the fragmentation of a molecule in a mass spectrometer, predicting the masses of the resulting fragment ions. nih.govjst.go.jp

For dipeptides, which can be challenging to analyze due to their small size and sometimes limited fragmentation in tandem mass spectrometry (MS/MS), predicted fragmentation patterns are invaluable for structural confirmation. researchgate.netnih.gov The fragmentation of dipeptides is influenced by factors such as the amino acid composition and the method of activation. acs.org For example, the presence of a basic residue like arginine can significantly influence fragmentation pathways. acs.org